3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide is a synthetic organic compound that features a brominated phenyl group, an indoline moiety, and a cyclopropanecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide typically involves multiple steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives or via cyclization reactions involving aniline derivatives.
Bromination: The phenyl group is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Amide Bond Formation: The final step involves coupling the brominated phenyl group with the indoline derivative using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the brominated phenyl group or the cyclopropanecarbonyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxidized indoline derivatives.
Reduction: Reduced phenyl or cyclopropane derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Medicine
In medicinal chemistry, this compound can be used as a lead compound for the development of new therapeutic agents. Its structural features may interact with specific biological targets, leading to the modulation of disease-related pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to the modulation of signaling pathways. The brominated phenyl group and the indoline moiety could play crucial roles in binding to the target site, while the cyclopropanecarbonyl group may influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide: Similar structure with a chlorine atom instead of bromine.
3-(2-fluorophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide: Similar structure with a fluorine atom instead of bromine.
3-(2-iodophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(2-bromophenyl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)propanamide can impart unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c22-18-4-2-1-3-14(18)8-10-20(25)23-17-9-7-15-11-12-24(19(15)13-17)21(26)16-5-6-16/h1-4,7,9,13,16H,5-6,8,10-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWGADFNAUTXSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CCC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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